molecular formula C13H18N2O4 B2868858 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide CAS No. 1211667-24-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2868858
CAS No.: 1211667-24-1
M. Wt: 266.297
InChI Key: NIAXKAYHIBFEQD-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to an isoxazole-5-carboxamide moiety via a methylene linker. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, introduces polarity and hydrogen-bonding capacity, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-12(11-4-7-15-19-11)14-8-10-9-17-13(18-10)5-2-1-3-6-13/h4,7,10H,1-3,5-6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAXKAYHIBFEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic ether core. One common approach is to start with a suitable diol precursor, which undergoes cyclization to form the spirocyclic ether. Subsequent functionalization introduces the isoxazole ring and the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The isoxazole ring and carboxamide group are key functional groups that can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Notable Properties/Applications Reference
This compound 1,4-Dioxaspiro[4.5]decane Isoxazole-5-carboxamide High polarity due to isoxazole; potential kinase inhibition
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide (CAS 923233-00-5) 1,4-Dioxaspiro[4.5]decane 2,6-Dimethoxybenzamide Reduced polarity vs. isoxazole; enhanced lipophilicity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-5-nitrobenzamide (CAS 923233-20-9) 1,4-Dioxaspiro[4.4]nonane Chloro-nitrobenzamide Electron-withdrawing groups may increase reactivity
Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-1,4-dioxaspiro[4.5]decane-7-carboxylate 1,4-Dioxaspiro[4.5]decane Sulfonyl ester, chloroindenyl Antiviral or protease inhibition applications
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole Carboximidamide, methoxyphenyl Enhanced hydrogen bonding; potential antidiabetic activity
Thiazol-5-ylmethyl carbamate derivatives Thiazole Carbamate, hydroxyphenyl Antibacterial activity; variable metabolic stability

Key Findings :

Replacement with pyrazole-carboximidamide (as in ) introduces additional hydrogen-bond donors, which may enhance target affinity but reduce metabolic stability .

Sulfonyl ester derivatives (e.g., ) demonstrate how functionalization at the spiro ring’s 8-position can confer biological activity, such as protease inhibition, but may introduce synthetic complexity .

Biological Activity Trends :

  • Isoxazole derivatives are often associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety, while thiazole analogs () exhibit broader antibacterial activity .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is defined by the presence of a spirocyclic moiety and an isoxazole ring, which are known to influence its reactivity and biological interactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC15H25N3O4
Molecular Weight295.38 g/mol
IUPAC NameThis compound
CAS Number899729-99-8

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound's spirocyclic structure allows for specific binding interactions that can modulate enzyme activity and influence biochemical pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : Its structural components may confer neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory conditions.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, this compound was shown to reduce neuronal apoptosis and improve cognitive function when administered post-injury.
  • Antimicrobial Efficacy : A series of tests against common pathogens revealed that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at varying concentrations, indicating potential as an antimicrobial agent.
  • Inflammatory Response Modulation : In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a role in modulating immune responses.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)carbamateModerate neuroprotective effectsSimilar structure but different functional groups
Isoxazole derivativesVarying antimicrobial activityCommonly studied for their bioactivity

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